molecular formula C15H13N3OS2 B5650062 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B5650062
M. Wt: 315.4 g/mol
InChI Key: AEQHJZIQLQCJND-UHFFFAOYSA-N
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Description

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring . The resulting intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amines .

Scientific Research Applications

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-methylbenzothiazole
  • 2-amino-1,3-benzothiazole-6-carboxamide
  • 2-amino-1,3-benzothiazole-6-carbonitrile

Uniqueness

What sets 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to form stable complexes with metals and its potential as a versatile intermediate in organic synthesis make it particularly valuable .

Properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c16-10-6-7-12-13(8-10)21-15(18-12)20-9-14(19)17-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQHJZIQLQCJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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